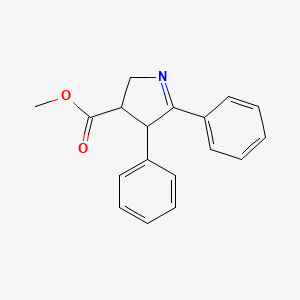
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate typically involves the cyclization of enamino amides. One common method is the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the phenyl rings or the pyrrole ring itself.
Aplicaciones Científicas De Investigación
Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules.
Comparación Con Compuestos Similares
Comparison: Methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. Compared to similar compounds, it offers distinct reactivity and potential biological activity. For example, the presence of phenyl groups at positions 4 and 5 can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
62920-83-6 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
methyl 4,5-diphenyl-3,4-dihydro-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)15-12-19-17(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3 |
Clave InChI |
OCMNRGUEENYBHL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN=C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



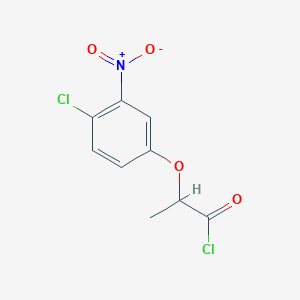
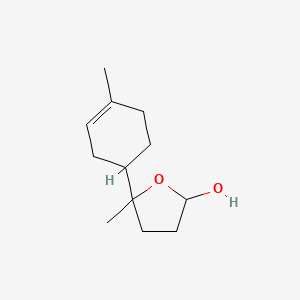
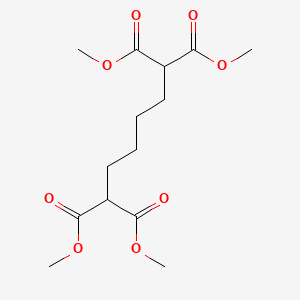
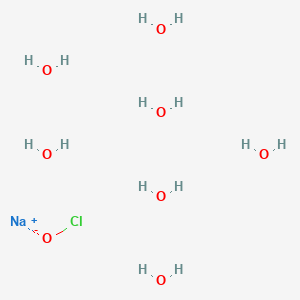


![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)


![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

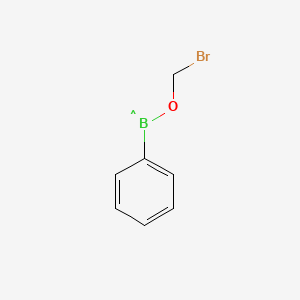
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)
